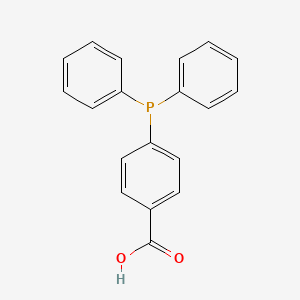

4-(Diphenylphosphino)benzoic acid

Overview

Description

4-(Diphenylphosphino)benzoic acid, also known as 4-dppb, is an organophosphorus compound used in a variety of scientific experiments and applications. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and acetone. 4-dppb is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, insecticides, and polymers. It has been widely studied in a range of scientific fields, including organic chemistry and biochemistry.

Scientific Research Applications

Mitsunobu Reaction

4-(Diphenylphosphino)benzoic acid is utilized in the Mitsunobu reaction as a bifunctional reagent. It serves both as a reductant and a pronucleophile. This method allows for the stereospecific inversion of a secondary alcohol to form an ester carrying a phosphine oxide group, offering stereo and chemical purities through a chromatography-free process (Muramoto et al., 2013).

Ligand Design in Asymmetric Catalysis

In asymmetric transition metal catalysis, 2-(diphenylphosphino)benzoic acid-based ligands have been used. These ligands play a key role in palladium-catalyzed reactions where enantiodifferentiation results from selective ionization of substrates (Trost et al., 1992).

Catalyst for Suzuki and Hydrogenation Reactions

This compound, anchored on magnetite nanoparticles, enables the capture of palladium ions. This setup acts as a highly efficient catalyst for Suzuki C–C coupling reactions and the hydrogenation of 4-nitrophenol to 4-aminophenol (Guarnizo et al., 2016).

Photostimulated Synthesis

The photostimulated reaction of 2-chlorobenzoate ion with Ph2P – ions in liquid ammonia leads to the formation of 2-(diphenylphosphino)benzoic acid. This reaction demonstrates a reliance on light and the involvement of the SRN1 mechanism (Barolo et al., 2012).

Electronic Effect Study

Research on meta-substituted derivatives of benzoic acid, including those with the diphenylphosphino group, has been conducted to understand their ionization constants and electronic effects. This study reveals the unique properties of the diphenylphosphino group compared to similar groups (Tsvetkov et al., 1968).

Stereochemistry Prediction in Catalysis

Diphenylphosphino benzoic acid-based ligands have been extensively used in palladium-catalyzed asymmetric allylic alkylation reactions. Research has been conducted to understand and predict the stereochemical outcomes of these reactions (Trost et al., 2006).

Mechanism of Action

Target of Action

The primary target of 4-(Diphenylphosphino)benzoic acid is to act as a phosphine ligand in various chemical reactions . It is employed in palladium-catalyzed cross-coupling and Suzuki cross-coupling reactions .

Mode of Action

This compound acts both as a reductant and a pronucleophile in Mitsunobu reactions . When combined with di-2-methoxyethyl azodicarboxylate, inversion of a secondary alcohol stereospecifically occurs to give an ester carrying a phosphine oxide group .

Biochemical Pathways

The compound is involved in the synthesis of organostannoxane-supported palladium nanoparticles . The resulting catalysts show high activity and selectivity in Suzuki-coupling reactions . It also plays a role in the synthesis of polymetallic ruthenium-zinc complex catalyst for the hydrogenation of levulinic acid to γ-valerolactone .

Result of Action

The result of the action of this compound is the production of various compounds through specific chemical reactions. For example, it can help produce organostannoxane-supported palladium nanoparticles and polymetallic ruthenium-zinc complex catalyst .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place under an inert atmosphere . It is also recommended to use this compound only under a chemical fume hood . These conditions ensure the stability and efficacy of the compound during its use in chemical reactions.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-(Diphenylphosphino)benzoic acid plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it is used in the synthesis of organostannoxane-supported palladium nanoparticles, which exhibit high activity and selectivity in Suzuki-coupling reactions . Additionally, it forms polymetallic ruthenium-zinc complex catalysts for the hydrogenation of levulinic acid to γ-valerolactone . These interactions highlight the compound’s versatility and importance in biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by participating in catalytic reactions that can alter cell signaling pathways, gene expression, and cellular metabolism. For example, in the Mitsunobu reaction, this compound acts as both a reductant and a pronucleophile, leading to the inversion of secondary alcohols . This reaction can impact cellular processes by modifying the chemical environment within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the Mitsunobu reaction, it combines with di-2-methoxyethyl azodicarboxylate to form a phosphonium intermediate, which then binds to alcohol oxygen, activating it as a leaving group . This mechanism facilitates the substitution by carboxylate or other nucleophiles, resulting in the desired chemical transformation. Such interactions underscore the compound’s role in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its efficacy in catalytic reactions . Prolonged exposure or suboptimal storage conditions may lead to degradation, affecting its performance in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, it facilitates desired biochemical reactions without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health . Understanding the dosage thresholds is essential for its safe and effective application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It participates in the synthesis of organostannoxane-supported palladium nanoparticles and polymetallic ruthenium-zinc complex catalysts . These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function in biochemical reactions . Understanding these transport mechanisms is crucial for optimizing its use in research applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it interacts with various biomolecules within these compartments . Studying its subcellular distribution provides insights into its role in cellular processes and biochemical reactions.

Properties

IUPAC Name |

4-diphenylphosphanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15O2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMHDTPYKRTARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347910 | |

| Record name | 4-(Diphenylphosphino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2129-31-9 | |

| Record name | 4-(Diphenylphosphino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diphenylphosphino)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common application of 4-(diphenylphosphino)benzoic acid in chemical synthesis?

A1: this compound is widely used as a ligand in coordination chemistry, particularly for the synthesis of metal complexes. It's also employed as a supporting ligand for the immobilization of metal nanoparticles onto various materials, such as magnetite nanoparticles. []

Q2: How does the structure of this compound facilitate its use as a ligand in metal complexes?

A2: The molecule possesses two key functional groups: a phosphine group (PPh2) and a carboxylic acid group (COOH). The phosphine group readily coordinates to transition metals like palladium, gold, and ruthenium, forming stable complexes. [, , , ] The carboxylic acid group can act as a bridging ligand, leading to the formation of polynuclear metal complexes, or it can be used for anchoring the molecule onto solid supports. [, ]

Q3: Can you provide specific examples of reactions where this compound-based catalysts have shown remarkable activity?

A3: Palladium nanoparticles immobilized on magnetite using this compound exhibit exceptional catalytic activity in Suzuki-Miyaura cross-coupling reactions, as well as in the hydrogenation of 4-nitrophenol and styrene. [] Additionally, ruthenium-zinc complexes incorporating this ligand demonstrate high efficiency in the hydrogenation of levulinic acid to γ-valerolactone, a valuable biofuel precursor. []

Q4: Has this compound been used in the development of any nanomaterials for potential biomedical applications?

A4: Yes, water-soluble gold nanoclusters stabilized with this compound have been successfully synthesized. [] These nanoclusters hold promise in various biomedical fields, including bioimaging, labeling, drug delivery, and biosensing.

Q5: What spectroscopic techniques are commonly employed for the characterization of this compound and its derivatives?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, is routinely used to characterize this compound and its derivatives. [, ] Mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and fast atom bombardment (FAB), are also utilized to determine molecular weights and confirm structural assignments. [] Additionally, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. []

Q6: Does this compound exhibit any interesting photophysical properties?

A6: Some platinum(II) complexes containing this compound as a ligand have shown intriguing photophysical properties, including dual emissions arising from ligand-centered and metal-perturbed excited states. [] These complexes have potential applications in areas like phosphorescent materials and photodynamic therapy.

Q7: Are there any known challenges associated with the use of this compound in catalytic applications?

A7: One challenge is the potential for the phosphine group to be oxidized to a phosphine oxide, which can affect the catalytic activity. [] Researchers have explored strategies to mitigate this issue, such as partial removal of the ligand or careful control of reaction conditions. []

Q8: How stable is this compound under typical storage conditions?

A8: When stored as a solution in tetrahydrofuran (THF) under an inert atmosphere, this compound exhibits good stability for up to six months at room temperature. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)